(1-phenyl-1H-pyrazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

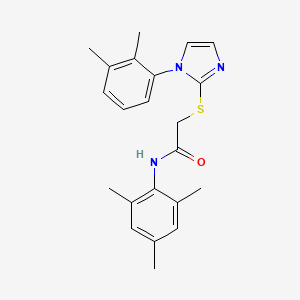

“(1-phenyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C10H10N2O . It is also known by other names such as 3-1h-pyrazol-1-yl phenyl methanol, 3-1-pyrazolyl benzyl alcohol, 3-pyrazol-1-yl-phenyl-methanol, 3-pyrazol-1-yl phenyl methanol, 3-pyrazol-1-ylphenyl methanol, 3-pyrazolylphenyl methan-1-ol, 3-1h-pyrazole-1-yl benzyl alcohol, benzenemethanol, 3-1h-pyrazol-1-yl, benzenemethanol,3-1h-pyrazol-1-yl .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a phenyl group through a methanol linkage . The exact structural details were not found in the retrieved papers.

Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 174.20 . Other physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Bioevaluation

(1-phenyl-1H-pyrazol-3-yl)methanol is an integral part of the pyrazole class of heterocyclic compounds. This class is renowned for its extensive presence in compounds that exhibit significant agrochemical and pharmaceutical activities. Notably, a series of pyrazole derivatives synthesized using this compound have shown potential in various physical and chemical properties. These derivatives demonstrate activities such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

Catalysts and Chemical Inhibitors

In the realm of catalysis and chemical inhibition, this compound derivatives have been identified as crucial. For instance, in the study of Cytochrome P450 isoforms in human liver microsomes, certain derivatives of this compound have been utilized as selective chemical inhibitors. These derivatives have been instrumental in discerning the involvement of specific CYP isoforms, thereby contributing to the understanding of metabolism-based drug–drug interactions (Khojasteh et al., 2011).

Methanol Synthesis and Applications

Furthermore, the role of this compound extends to methanol synthesis and its subsequent applications. Methanol is a fundamental chemical, produced massively each year, and serves various applications including being a clean-burning fuel and a potential peaking fuel in power stations. The research on methanol synthesis, including catalysts, mechanism, kinetics, and chemical equilibria, sheds light on the versatile applications of methanol, from fuel to an auxiliary power source (Cybulski, 1994).

Marker for Insulating Paper Degradation

In the energy sector, particularly concerning the health monitoring of power transformers, this compound derivatives have been used as chemical markers. The presence of these derivatives in transformer oil can serve as an indicator of the degradation of cellulosic solid insulation, thus playing a critical role in the maintenance and longevity of power transformers (Jalbert et al., 2019).

Safety and Hazards

“(1-phenyl-1H-pyrazol-3-yl)methanol” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that (1-phenyl-1H-pyrazol-3-yl)methanol might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of related pyrazole-bearing compounds , it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases.

Result of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound might have similar effects.

properties

IUPAC Name |

(1-phenylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-8-9-6-7-12(11-9)10-4-2-1-3-5-10/h1-7,13H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPWSQUDSPCZMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7189-08-4 |

Source

|

| Record name | (1-phenyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407311.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2407313.png)

![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)

![N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407315.png)

![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B2407319.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)